ラシジピン
概要
説明
ラシジピンは、主に高血圧の治療に使用される疎水性ジヒドロピリジンカルシウムチャネルブロッカーです。 ラシジピンは作用開始が遅く、効果が長く持続することが知られており、末梢細動脈を拡張させることで血圧を低下させるのに役立ちます 。 ラシジピンは、ラシピルやモテンなど、さまざまな商品名で販売されています .
科学的研究の応用
Lacidipine has several scientific research applications, including:
作用機序
ラシジピンは、血管平滑筋細胞の電位依存性L型カルシウムチャネルを介したカルシウムイオンの流入を阻害することで作用します。 これにより、これらの筋肉が弛緩し、末梢細動脈が拡張し、血圧が低下します 。 ラシジピンは、抗酸化作用も示し、これがその抗アテローム性動脈硬化作用に寄与する可能性があります .
類似の化合物との比較
ラシジピンは、アムロジピン、レルカニジピン、ニフェジピンなどの他のジヒドロピリジンカルシウムチャネルブロッカーと比較されます。 これらの化合物はすべて、同様の作用機序を共有していますが、ラシジピンは、より高い疎水性と作用時間の長さが特徴です 。 さらに、ラシジピンは、アムロジピンと比較して、末梢浮腫の発生率が低く、耐容性プロファイルが高いことが示されています .
類似の化合物
- アムロジピン
- レルカニジピン
- ニフェジピン
生化学分析
Biochemical Properties
Lacidipine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It specifically targets L-type calcium channels in vascular smooth muscle cells, inhibiting calcium ion influx . This inhibition leads to the relaxation of smooth muscle cells and subsequent vasodilation. Additionally, lacidipine exhibits antioxidant properties, which may contribute to its antiatherosclerotic effects . The high lipophilicity of lacidipine allows it to integrate into biological membranes, affecting membrane fluidity and stability .
Cellular Effects
Lacidipine exerts significant effects on various cell types and cellular processes. In vascular smooth muscle cells, it inhibits calcium ion influx, leading to reduced muscle contraction and vasodilation . Lacidipine also influences endothelial cells by ameliorating endothelial senescence and inflammatory injury through the CXCR7/P38/C/EBP-β signaling pathway . This pathway plays a critical role in regulating oxidative stress, cell senescence, and inflammation, thereby protecting endothelial cells from damage . Furthermore, lacidipine has been shown to suppress cell proliferation and migration in smooth muscle cells, contributing to the stability of atheromatous plaques .
Molecular Mechanism
The molecular mechanism of lacidipine involves its interaction with L-type calcium channels in vascular smooth muscle cells. By binding to these channels, lacidipine inhibits the influx of calcium ions, leading to muscle relaxation and vasodilation . Additionally, lacidipine’s antioxidant properties contribute to its protective effects on endothelial cells by reducing oxidative stress and inflammation . The CXCR7/P38/C/EBP-β signaling pathway is also involved in lacidipine’s molecular mechanism, mediating its protective effects on endothelial cells .
Temporal Effects in Laboratory Settings
In laboratory settings, lacidipine exhibits a slow onset of action and a long duration of effect . Its high lipophilicity allows it to integrate into biological membranes, leading to a slow rate of membrane washout and a prolonged clinical half-life . Over time, lacidipine’s effects on endothelial cells include reduced oxidative stress, cell senescence, and inflammation, contributing to its protective properties . Long-term studies have demonstrated that lacidipine maintains its antihypertensive efficacy and protective effects on endothelial cells over extended periods .
Dosage Effects in Animal Models
In animal models, the effects of lacidipine vary with different dosages. Studies have shown that lacidipine effectively reduces blood pressure in hypertensive rats at doses ranging from 2 to 6 mg/kg . Higher doses of lacidipine have been associated with increased antioxidant activity and greater protective effects on endothelial cells . Excessive doses may lead to adverse effects such as hypotension and bradycardia . It is essential to determine the optimal dosage to balance therapeutic efficacy and minimize potential side effects.
Metabolic Pathways
Lacidipine is metabolized primarily in the liver by cytochrome P450 enzymes, particularly CYP3A4 . The metabolism of lacidipine results in the formation of inactive metabolites, which are excreted primarily through the feces . The high lipophilicity of lacidipine allows it to accumulate in biological membranes, affecting its distribution and metabolism . Additionally, lacidipine’s antioxidant properties may influence metabolic pathways by reducing oxidative stress and inflammation .
Transport and Distribution
Lacidipine is highly lipophilic, allowing it to integrate into biological membranes and accumulate within cells . It is transported in the bloodstream primarily bound to plasma proteins, including albumin . The high membrane partition coefficient of lacidipine leads to its accumulation in the membrane’s hydrocarbon core, contributing to its prolonged clinical half-life . Lacidipine’s distribution within tissues is influenced by its lipophilicity, allowing it to reach target sites such as vascular smooth muscle cells and endothelial cells .
Subcellular Localization
Lacidipine’s subcellular localization is primarily within the hydrocarbon core of biological membranes . Its high lipophilicity allows it to integrate deeply into the membrane, affecting membrane fluidity and stability . This localization is crucial for its inhibitory effects on L-type calcium channels in vascular smooth muscle cells . Additionally, lacidipine’s antioxidant properties may influence its localization within cells, contributing to its protective effects on endothelial cells .
準備方法
合成経路と反応条件
ラシジピンは、適切な出発物質を縮合させる多段階プロセスによって合成できます。 一般的な方法の1つは、2,6-ジメチル-3,5-ジカルベトキシ-4-(2-ニトロフェニル)-1,4-ジヒドロピリジンとエチルアセトアセテートを塩基の存在下で反応させ、次にニトロ基をアミノ基に還元する方法です 。最終生成物は、エステル化および精製工程の後、得られます。
工業生産方法
工業的な環境では、ラシジピンは同様の合成経路を用いて製造されますが、収率と純度を高めるために最適化された反応条件が使用されます。 このプロセスは通常、大型反応器、精密な温度制御、結晶化やクロマトグラフィーなどの効率的な精製技術の使用を含みます .
化学反応の分析
反応の種類
ラシジピンは、以下を含むいくつかの種類の化学反応を起こします。
酸化: ラシジピンはガラス状炭素電極で酸化することができ、ジヒドロピリジン環がピリジン誘導体に酸化されるため、明確なボルタンメトリーピークが生成されます.
一般的な試薬と条件
生成される主要な生成物
これらの反応から生成される主要な生成物はラシジピン自体であり、合成プロセス中にアミノ誘導体やエステル化生成物などの中間体が生成されます .
科学研究の応用
ラシジピンは、以下を含むいくつかの科学研究の応用があります。
類似化合物との比較
Lacidipine is compared with other dihydropyridine calcium channel blockers such as amlodipine, lercanidipine, and nifedipine. While all these compounds share a similar mechanism of action, lacidipine is unique due to its higher lipophilicity and longer duration of action . Additionally, lacidipine has been shown to have a better tolerability profile compared to amlodipine, with fewer incidences of peripheral edema .
Similar Compounds
Lacidipine stands out among these compounds for its specific pharmacokinetic properties and clinical benefits in the management of hypertension .
生物活性
Lacidipine is a dihydropyridine calcium channel blocker primarily used as an antihypertensive agent. This compound not only lowers blood pressure but also exhibits significant biological activities that contribute to cardiovascular health, particularly in the context of endothelial function and atherosclerosis. This article delves into the biological activity of Lacidipine, supported by relevant research findings, data tables, and case studies.
Lacidipine primarily acts by dilating peripheral and coronary arteries, thereby reducing peripheral vascular resistance. Its mechanism involves blocking calcium influx through L-type calcium channels in vascular smooth muscle, leading to vasodilation. Notably, Lacidipine has been shown to possess antioxidant properties that enhance its therapeutic profile beyond mere blood pressure reduction .
Key Biological Activities
- Antioxidant Effects :
- Endothelial Function :
- Anti-Atherosclerotic Properties :
Case Study: ELSA Trial
The ELSA trial was a randomized, double-blind study involving 2,334 hypertensive patients. Key findings included:
- IMT Reduction : Lacidipine treatment resulted in a significant reduction in the mean maximum IMT compared to atenolol over four years.
- Plaque Regression : A higher percentage of patients in the Lacidipine group experienced plaque regression .
Table 1: Comparative Effects on Carotid IMT
Treatment | Mean Change in IMT (mm) | Plaque Regression (%) | Plaque Progression (%) |
---|---|---|---|
Lacidipine | -0.0281 | 30 | 20 |
Atenolol | +0.0227 | 15 | 35 |
In Vitro Studies
In vitro experiments have further elucidated Lacidipine's protective effects on endothelial cells:
- Oxidative Stress Response : When exposed to H₂O₂, endothelial cells treated with Lacidipine showed improved viability and migration capabilities compared to untreated controls. The treatment significantly suppressed mitochondrial ROS production and enhanced cell survival rates .
Table 2: Effects of Lacidipine on Endothelial Cells Under Oxidative Stress
Parameter | Control Group | H₂O₂ Group | H₂O₂ + Lacidipine Group |
---|---|---|---|
Cell Viability (%) | 100 | 60 | 85 |
ROS Production (μM) | 5 | 15 | 8 |
SOD Activity (U/mg protein) | 10 | 5 | 12 |
特性
IUPAC Name |
diethyl 2,6-dimethyl-4-[2-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33NO6/c1-8-31-24(29)21-16(3)27-17(4)22(25(30)32-9-2)23(21)19-13-11-10-12-18(19)14-15-20(28)33-26(5,6)7/h10-15,23,27H,8-9H2,1-7H3/b15-14+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQPCPXONLDCMU-CCEZHUSRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2/C=C/C(=O)OC(C)(C)C)C(=O)OCC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046429 | |
Record name | Lacidipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
By blocking the voltage-dependent L-type calcium channels, it prevents the transmembrane calcium influx. Normally, calcium ions serve as intracellular messengers or activators in exictable cells including vascular smooth muscles. The influx of calcium ultimately causes the excitation and depolarization of the tissues. Lacidipine inhibits the contractile function in the vascular smooth muscle and reduce blood pressure. Due to its high membrane partition coefficient, some studies suggest that lacidipine may reach the receptor via a two-step process; it first binds and accumulates in the membrane lipid bilayer and then diffuses within the membrane to the calcium channel receptor. It is proposed that lacidipine preferentially blocks the inactivated state of the calcium channel. Through its antioxidant properties shared amongst other dihydropyridine calcium channel blockers, lacidipine demonstrates an additional clinical benefit. Its antiatherosclerotic effects are mediated by suppressing the formation of reactive oxygen species (ROS) and subsequent inflammatory actions by chemokines, cytokines and adhesion molecules, thus reducing atherosclerotic lesion formation. Lacidipine may also suppress cell proliferation and migration in smooth muscle cells and suppress the expression of matrix metalloproteinases, which affects the stability of atheromatous plaques. | |
Record name | Lacidipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09236 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
103890-78-4 | |
Record name | Lacidipine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103890-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lacidipine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103890784 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lacidipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09236 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lacidipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-diethyl 4-(2-(3-(tert-butoxy)-3-oxoprop-1-en-1-yl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LACIDIPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/260080034N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Lacidipine's primary mechanism of action?
A1: Lacidipine is a calcium channel blocker of the dihydropyridine class that selectively targets vascular smooth muscle cells [, , ]. It inhibits the influx of calcium ions through L-type calcium channels, leading to vasodilation and a reduction in blood pressure [, ].
Q2: How does Lacidipine's selectivity for vascular tissue compare to other calcium channel blockers?
A2: Lacidipine exhibits greater selectivity for vascular smooth muscle over cardiac tissue compared to first-generation dihydropyridines like nifedipine [, , ]. This selectivity contributes to its favorable side effect profile, particularly regarding cardiac function [, ].
Q3: Beyond blood pressure reduction, what other effects does Lacidipine have on the cardiovascular system?
A3: Lacidipine demonstrates several beneficial effects beyond lowering blood pressure. Studies indicate that it can improve arterial compliance in both large and small arteries [, ], reduce cardiac hypertrophy [], and potentially exert anti-atherosclerotic effects [, , , ].
Q4: How does Lacidipine affect cholesterol metabolism?
A4: Lacidipine has been shown to inhibit cholesterol esterification in the aortic arch of cholesterol-fed rabbits in a dose-dependent manner []. It achieves this by directly impacting cellular cholesterol metabolism, particularly by inhibiting the activity of acyl-coenzyme A: cholesterol acyltransferase (ACAT) in macrophages []. This inhibition leads to a decrease in the accumulation of cholesterol esters within the arterial wall, a key factor in the development of atherosclerosis [].
Q5: Does Lacidipine affect the nitric oxide system?
A5: Research suggests that Lacidipine might enhance the nitric oxide (NO) system. Studies in apoE-deficient mice, a model for atherosclerosis, have shown that lacidipine can increase NO release and improve acetylcholine-induced vascular relaxation, which are beneficial for vascular health [].
Q6: How does Lacidipine interact with the renin-angiotensin system?
A6: Studies in transgenic rats with an overactive renin-angiotensin system (dTGR) have shown that Lacidipine can reduce albuminuria, plasma creatinine, and renal inflammation, even at doses that only slightly lower blood pressure []. These effects are attributed to the inhibition of the MAP kinase pathway and NF-&kgrB activation, key downstream mediators of the renin-angiotensin system [].
Q7: What is the molecular formula and weight of Lacidipine?
A7: The molecular formula of Lacidipine is C26H33NO6, and its molecular weight is 455.54 g/mol. Please refer to publicly available chemical databases for spectroscopic data.
Q8: What is known about the pharmacokinetic profile of Lacidipine?
A9: Lacidipine undergoes extensive first-pass metabolism in the liver, primarily by cytochrome P450 3A4 [, , ]. Its absolute bioavailability is relatively low, ranging from 3% to 59% []. The drug is eliminated primarily through hepatic metabolism, and its systemic availability can be affected by factors like age and hepatic function [].
Q9: What is the effective dose range of Lacidipine for treating hypertension?
A10: Clinical trials have shown that lacidipine is effective in treating mild to moderate hypertension at doses of 2 to 8 mg administered once daily [, , ].
Q10: Does Lacidipine interact with other drugs?
A11: As Lacidipine is metabolized by CYP3A4, potential drug interactions with inhibitors or inducers of this enzyme are possible []. Co-administration with such agents could lead to altered lacidipine exposure and potentially affect its efficacy or safety. Clinicians should be aware of these potential interactions and consider appropriate monitoring or dosage adjustments when necessary.
Q11: Are there any known adverse effects associated with Lacidipine treatment?
A12: Lacidipine is generally well-tolerated, but like other dihydropyridine calcium channel blockers, it can cause side effects such as headache, flushing, ankle edema, dizziness, and palpitations [, , ]. Importantly, clinical studies suggest that the incidence of peripheral edema, a common side effect of calcium channel blockers, may be lower with Lacidipine compared to other dihydropyridines [, ].
Q12: Are there any specific drug delivery strategies being explored to improve the bioavailability or targeting of Lacidipine?
A14: Due to its low oral bioavailability, alternative drug delivery systems like transdermal patches and nanocarrier systems are being investigated to enhance Lacidipine's delivery and potentially improve its therapeutic efficacy []. These approaches aim to bypass first-pass metabolism and achieve sustained drug release.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。